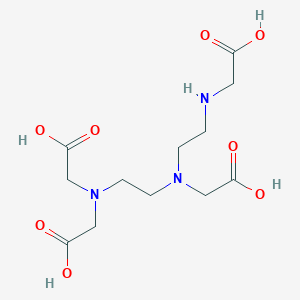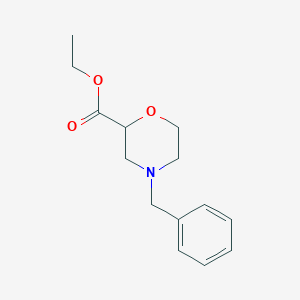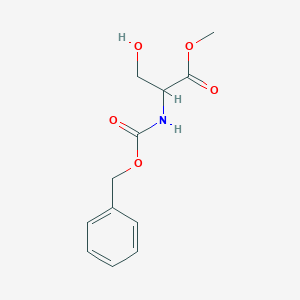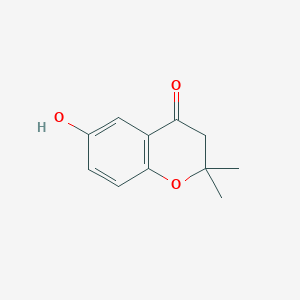
2-Morpholinocyclohexanone
Overview
Description
2-Morpholinocyclohexanone, also known as 2-MeO-Ketamine, is a synthetic dissociative anesthetic drug that has been gaining attention in the scientific community for its potential therapeutic applications. It is a derivative of ketamine, a well-known anesthetic drug that has been used in clinical settings for decades. 2-MeO-Ketamine is structurally similar to ketamine, but it has been found to have a more potent and longer-lasting effect. In
Scientific Research Applications
2-Morpholinocyclohexanonene has been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid and long-lasting antidepressant effect, with fewer side effects than traditional antidepressant drugs. Additionally, it has been found to have anxiolytic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 2-Morpholinocyclohexanonene is still not fully understood. However, it is believed to work by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of mood, memory, and learning. By blocking these receptors, 2-Morpholinocyclohexanonene may help to improve mood and cognitive function.
Biochemical and Physiological Effects
2-Morpholinocyclohexanonene has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been found to increase the levels of glutamate and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Morpholinocyclohexanonene for lab experiments is its potency and long-lasting effect. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological conditions. However, its high potency also means that it must be used with caution, as it can be toxic at high doses.
Future Directions
There are many potential future directions for the study of 2-Morpholinocyclohexanonene. One area of interest is its potential use in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Additionally, it may have applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, 2-Morpholinocyclohexanonene is a synthetic dissociative anesthetic drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves the blocking of NMDA receptors in the brain, and it has a range of biochemical and physiological effects. While it has many advantages for lab experiments, its high potency also means that it must be used with caution. There are many potential future directions for the study of 2-Morpholinocyclohexanonene, and it may have applications in the treatment of a range of neuropsychiatric disorders.
properties
CAS RN |
14909-84-3 |
|---|---|
Product Name |
2-Morpholinocyclohexanone |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-morpholin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 |
InChI Key |
DYFZDKCLKMNRPL-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
Canonical SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
synonyms |
2-(Morpholin-4-yl)cyclohexan-1-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




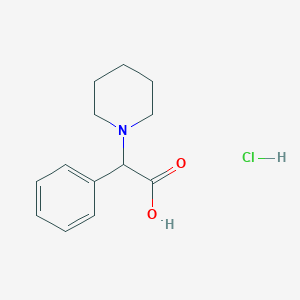


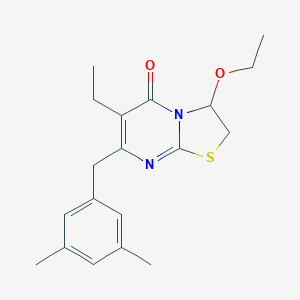
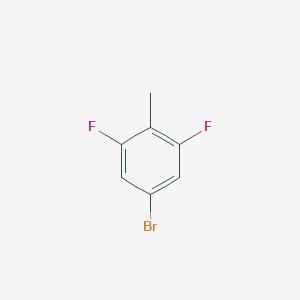
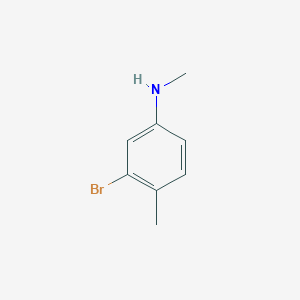
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
